molecular formula C7H11NO B3425483 1-(Pyrrolidin-1-yl)prop-2-en-1-one CAS No. 42104-70-1

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B3425483
CAS RN: 42104-70-1
M. Wt: 125.17 g/mol
InChI Key: WLPAQAXAZQUXBG-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as PVP or alpha-PVP, is a synthetic cathinone and a potent stimulant drug . It is a derivative of the natural stimulant cathinone found in the khat plant . It has a CAS Number of 42104-70-1 and a molecular weight of 125.17 .


Molecular Structure Analysis

The molecular structure of 1-(Pyrrolidin-1-yl)prop-2-en-1-one consists of a pyrrolidine ring attached to a prop-2-en-1-one group . The InChI code for this compound is 1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 .

It is stored at temperatures below -10°C . The compound has a molecular weight of 125.17 .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including 1-(Pyrrolidin-1-yl)prop-2-en-1-one, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. The pyrrolidine ring's saturated scaffold offers several advantages, such as efficient exploration of pharmacophore space due to sp3-hybridization, contribution to the molecule's stereochemistry, and increased three-dimensional coverage. These characteristics have led to the synthesis of bioactive molecules with target selectivity, characterized by the pyrrolidine ring and its derivatives. This review highlights synthetic strategies and the structure-activity relationship (SAR) of these compounds, providing a comprehensive guide for medicinal chemists in the design of new pyrrolidine compounds with diverse biological profiles (Li Petri et al., 2021).

Pyrrolizidine Alkaloids and Health Risks

While not directly related to 1-(Pyrrolidin-1-yl)prop-2-en-1-one, research on pyrrolizidine alkaloids (PAs) provides context on the broader family of compounds that include the pyrrolidine ring. PAs, particularly 1,2-dehydropyrrolizidine alkaloids, are known for their liver toxicity and potential genotoxic carcinogenicity. The review by Edgar et al. (2002) discusses the significance of PA-containing plants as a source of honey and the potential health risks associated with PA exposure through honey consumption, especially to infants and fetuses. This highlights the importance of understanding the biochemical properties and risks of compounds related to pyrrolidine (Edgar, Roeder, & Molyneux, 2002).

Stereochemistry and Pharmacological Profile Improvement

The stereochemistry of pyrrolidine derivatives, including phenylpiracetam, is crucial for their pharmacological profile. The review by Veinberg et al. (2015) emphasizes the importance of the stereochemistry of the pyrrolidine ring in the biological activity of drug candidates. The study provides evidence of the direct relationship between the configuration of the stereocenters and the biological properties of the respective enantiomers, justifying the selection of the most effective stereoisomer for drug development (Veinberg et al., 2015).

Safety And Hazards

This compound is considered hazardous and has several hazard statements including H302, H315, H317, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAQAXAZQUXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31605-88-6
Record name Poly(N-acryloylpyrrolidine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31605-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30185495
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
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URL https://comptox.epa.gov/dashboard/DTXSID30185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrrolidin-1-yl)prop-2-en-1-one

CAS RN

31605-88-6, 42104-70-1
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrrolidin-1-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Acryloyl chloride (9 g, 0.1 mole) was added by syringe to ethyl ether (40 ml) and the solution cooled to -50° C. A solution of pyrrolidine (7.1 g, 0.1 mole) in ethyl ether (20 ml) was added dropwise. A solution of triethylamine (15.3 ml) was added slowly over 10 minutes. The reaction was slowly allowed to warm to room temperature and stirred for 12 hours. Water (50 ml) was added, the layers were separated and the aqueous Iayer extracted with ethyl ether (100 ml) and methylene chloride (2×ml), and combined with the organic layer above, dried over sodium sulfate, filtered, and the solvents removed to give an oil. The product was purified by chromatography on silica. The structure was confirmed by NMR.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
15.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of pyrrolidine (2 g, 28.16 mmol) in anhydrous DCM (30 ml) was added triethylamine (15.56 ml, 111.88 mmol) and acryloyl chloride (3.04 g, 33.77 mmol) at 0° C. The reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the reaction mixture was diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers was washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get the desired compound as a brown liquid (1.1 g, 31%). 1H NMR (400 MHz, DMSO-d6) δ 6.49-6.33 (m, 2H), 5.66 (dd, J=9.8, 2.4 Hz, 1H), 3.54 (dt, J=6.8, 3.9 Hz, 4H), 2.02-1.91 (m, 2H), 1.90-1.82 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15.56 mL
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
JS Park, W Im, S Choi, SJ Park, JM Jung… - European Journal of …, 2016 - Elsevier
A series of novel benzamide derivatives, altering the 4-fluorophenylalkyl moiety in cisapride, were synthesized as 5-HT 4 receptor agonists, and SAR of these analogs was examined on …
Number of citations: 4 www.sciencedirect.com
VH Pandya, RN Kalariya, RS Bhosale… - … Process Research & …, 2023 - ACS Publications
Gaucher’s disease (GD) is a rare genetic disorder that falls under the category of lysosomal storage diseases (LSDs) and is caused by the defective production of the lysosomal enzyme …
Number of citations: 2 pubs.acs.org
A Wieczorek-Błauż, A Błauż, B Rychlik… - Journal of Organometallic …, 2021 - Elsevier
We described a synthesis of new 3-ferrocenylpropenamides prepared by oxazolone-ring opening reaction with various primary and secondary amines. The antiproliferative activities of …
Number of citations: 3 www.sciencedirect.com
JR Zhang, YY Liao, JC Deng, ZL Tang… - Asian Journal of …, 2017 - Wiley Online Library
4‐Diazabicyclo[2.2.2]octane (DABCO) was found to be an effective reagent for decarboxylative acylation of carboxylic acids with carbamic chlorides or alkyl carbonochloridates. In the …
Number of citations: 17 onlinelibrary.wiley.com
RN Lima, ADC Santos, AS Ribeiro… - The Journal of …, 2020 - Elsevier
Supercritical carbon dioxide (SC−CO 2 ) extraction of dry leaves of Piper hispidum was employed to optimize the selective extraction of cinnamoyl pyrrolidine amides. Taguchi L-9 …
Number of citations: 7 www.sciencedirect.com
OA Ramírez-Marroquín, F Manzano-Pérez… - Synthetic …, 2019 - Taylor & Francis
Piperlotines are natural products characterized by an α,β-unsaturated amide moiety. These compounds found wide applications in Medicinal Chemistry like antibacterials, cytotoxic …
Number of citations: 8 www.tandfonline.com
B Guobadia - 2009 - uwspace.uwaterloo.ca
Various α,β-unsaturated carbonyl compounds and derivatives were explored in order to expand the range of substrates for the 1,4-addition of alkenylboronates using 3,3′-disubstituted …
Number of citations: 5 uwspace.uwaterloo.ca
D García-López, MG Civit, CM Vogels… - Catalysis Science & …, 2018 - pubs.rsc.org
The stereoselective anti-addition of selenoboranes to α,β-acetylenic esters and amides was achieved in a transition metal-free context using catalytic amounts of PCy3. The reaction …
Number of citations: 13 pubs.rsc.org
MS Mishina, AY Ivanov, PS Lobanov, DV Dar'in - Synthesis, 2016 - thieme-connect.com
An efficient approach for the synthesis of fused 2-aminopyrroles via geminal enediamines and π-deficient 1,2-dihaloarenes is presented. The two-step methodology includes aromatic …
Number of citations: 8 www.thieme-connect.com
B Zhang, H Li, Y Ding, Y Yan, J An - The Journal of Organic …, 2018 - ACS Publications
A practical and scalable single electron transfer reduction mediated by sodium dispersions has been developed for the reduction and reductive deuteration of tertiary amides. The …
Number of citations: 43 pubs.acs.org

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